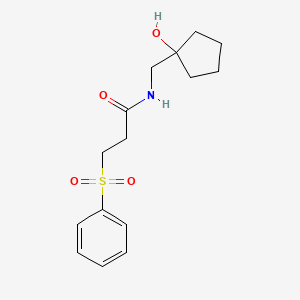

N-(2,2-diethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

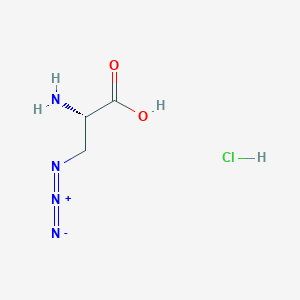

N-(2,2-diethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and flies.

Aplicaciones Científicas De Investigación

Electrochromic and Electrofluorescent Materials

Studies have explored the synthesis and applications of novel aromatic polyamides containing pendent groups related to N-(2,2-diethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide. These materials are noted for their electrochromic and electrofluorescent properties, offering potential applications in smart windows, displays, and energy-efficient lighting. For instance, polyamides with bis(diphenylamino)-fluorene units show excellent solubility, outstanding thermal stability, and reversible electrochromic characteristics. They exhibit a high contrast ratio and superior stability in fluorescence modulation under electrochemical redox conditions (Sun et al., 2016).

Controlled Radical Polymerization

Another area of application is in the field of controlled radical polymerization (CRP), where compounds related to this compound serve as monomers for creating polymers with precise structures and properties. Research demonstrates the polymerization of N-(3-Methoxypropyl) acrylamide by CRP methods, revealing the influence of monomer and polymer structure on the lower critical solution temperature (LCST) in aqueous solutions. This has implications for the design of thermoresponsive materials, useful in biotechnology and medicine (Savelyeva et al., 2015).

Flame Retardant Materials

Research on the development of flame retardant agents for cotton fabric using organophosphorus compounds, including N-Methylol dimethylphosphonopropionamide (MDPA), showcases the application of chemical modifications to improve the flame resistance and physical properties of textiles. The study compared the effectiveness of different flame retardant systems, providing insights into the optimization of textile treatments for enhanced safety and durability (Wu & Yang, 2007).

Supramolecular Chemistry

In supramolecular chemistry, the formation of hydrogen-bonded 2D arrays from mononuclear dysprosium(III) oxamates has been reported. This study highlights the potential of such materials in the development of single-ion magnets (SIMs), which are of interest for applications in quantum computing and magnetic storage devices (Fortea-Pérez et al., 2013).

Polyurethane Foams

The preparation and properties of polyurethane foams obtained with hydroxyethyl derivatives of oxamide modified with boric acid have been studied. These derivatives exhibit high thermal stability and are used in the production of rigid polyurethane foams with improved thermal stability and compressive strength. This research contributes to advancements in materials engineering, particularly in the development of insulation and construction materials (Zarzyka, 2013).

Propiedades

IUPAC Name |

N-(2,2-diethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-5-21-14(22-6-2)10-17-15(19)16(20)18-13-8-7-11(3)12(4)9-13/h7-9,14H,5-6,10H2,1-4H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMQHZNJUKKCKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C(=O)NC1=CC(=C(C=C1)C)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol](/img/structure/B2862172.png)

![3-benzyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862173.png)

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B2862174.png)

![[2-(5-Bromo-2-methoxyphenyl)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2862175.png)

![2-[(Tert-butoxycarbonyl)methylamino]-6picoline](/img/structure/B2862177.png)

![N-(3-chloro-4-methylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862179.png)

![N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2862180.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide](/img/structure/B2862184.png)